Cas no 383136-11-6 (1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde)

1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrrole moiety linked to a 3-methylpyridine ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both aldehyde and nitrogen-containing heterocycles allows for versatile functionalization, enabling applications in cross-coupling reactions, condensation processes, and the synthesis of complex molecular frameworks. Its well-defined chemical properties and stability under controlled conditions ensure consistent performance in research and industrial settings. The compound is typically handled under inert conditions to preserve its reactivity and purity.
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde structure
383136-11-6 structure
Product name:1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS No:383136-11-6
MF:C11H10N2O
Molecular Weight:186.2099
MDL:MFCD02665158
CID:1077648
PubChem ID:3159602

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
    • 1-(3-methyl-2-pyridyl)pyrrole-2-carbaldehyde
    • 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
    • AC1MKMD4
    • BBL022278
    • CTK7I0110
    • MolPort-000-147-832
    • SBB010740
    • 383136-11-6
    • 1-(3-Methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde, AldrichCPR
    • CS-0451908
    • 1-(3-methyl-2-pyridyl)-1H-pyrrole-2-carbaldehyde
    • STK895505
    • DA-19591
    • DTXSID30390188
    • AKOS000295535
    • SB62896
    • 1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde
    • MDL: MFCD02665158
    • インチ: InChI=1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3
    • InChIKey: JNHAQORIZICKLY-UHFFFAOYSA-N
    • SMILES: CC1=C(N=CC=C1)N2C=CC=C2C=O

計算された属性

  • 精确分子量: 186.07900
  • 同位素质量: 186.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

  • PSA: 34.89000
  • LogP: 1.99320

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Security Information

  • 危険カテゴリコード: 41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi
  • HazardClass:IRRITANT

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M593345-500mg
1-(3-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde
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500mg
$ 230.00 2022-06-03
TRC
M593345-1g
1-(3-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde
383136-11-6
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$ 340.00 2022-06-03
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1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
383136-11-6 95%
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¥ 1,940.00 2023-04-13
Matrix Scientific
016803-1g
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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$485.00 2023-09-09
TRC
M593345-100mg
1-(3-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde
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100mg
$ 70.00 2022-06-03
Chemenu
CM313253-5g
1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
383136-11-6 95%
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$853 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522575-1g
1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
383136-11-6 98%
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¥2328.00 2024-05-16
Apollo Scientific
OR902467-250mg
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
383136-11-6 95%
250mg
£150.00 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1482-5G
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
383136-11-6 95%
5g
¥ 5,834.00 2023-04-13
Chemenu
CM313253-1g
1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
383136-11-6 95%
1g
$*** 2023-05-30

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 関連文献

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehydeに関する追加情報

Introduction to 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-11-6)

1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, identified by the Chemical Abstracts Service Number 383136-11-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde features a fused system of a pyrrole ring and a pyridine moiety, with a methyl substituent at the 3-position of the pyridine ring and an aldehyde group at the 2-position of the pyrrole ring. The unique structural arrangement of this molecule imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The compound's significance is further underscored by its potential applications in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting various biological pathways. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their prevalence in natural products and their favorable pharmacokinetic profiles. The 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold aligns well with these trends, offering a versatile platform for structural modifications and derivatization.

In the context of modern pharmaceutical research, this compound has garnered attention for its role as an intermediate in synthesizing more complex molecules. The aldehyde functionality at the 2-position of the pyrrole ring serves as a reactive site for further chemical transformations, such as condensation reactions with hydrazines or amines to form Schiff bases, or participation in Michael addition reactions. These transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for drug development.

One of the most compelling aspects of 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is its potential in modulating enzyme activity. Pyrrole and pyridine derivatives are well-documented for their interactions with enzymes such as kinases, proteases, and oxidoreductases. The presence of both rings in this compound suggests that it may exhibit inhibitory effects on target enzymes involved in diseases like cancer, inflammation, and neurodegeneration. Preliminary computational studies have indicated that the compound can adopt multiple conformations, which may enhance its binding affinity to biological targets.

Recent experimental studies have begun to explore the pharmacological properties of derivatives derived from 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde. For instance, researchers have synthesized several analogs and evaluated their efficacy in vitro. These studies have revealed promising results, particularly in terms of anti-inflammatory and anti-proliferative activities. The methyl group on the pyridine ring appears to play a crucial role in modulating the compound's bioactivity, influencing both its solubility and binding interactions.

The synthesis of 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde itself is an intriguing challenge due to the complexity of its structure. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have provided more efficient pathways for constructing the desired heterocyclic framework. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the compound's structure post-synthesis.

The role of computational chemistry in studying 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes, estimate affinity constants, and design novel derivatives with enhanced properties. These virtual approaches complement experimental work by providing insights into how structural changes affect biological activity. For example, docking studies have been used to identify optimal positions for substituents that could improve binding to target enzymes.

In conclusion, 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-11-6) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will undoubtedly play a pivotal role in developing next-generation therapeutics.

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